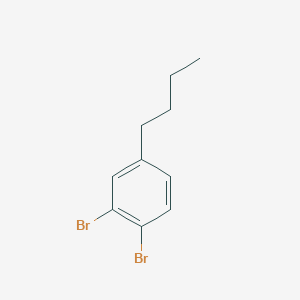

1,2-Dibromo-4-butylbenzene

Description

BenchChem offers high-quality 1,2-Dibromo-4-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-4-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZMSCFYHQHBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Preparative Methodologies for 1,2 Dibromo 4 Butylbenzene

Strategies for Introducing Butyl and Bromo Substituents onto Benzene (B151609) Rings

The synthesis of 1,2-Dibromo-4-butylbenzene can be conceptually dissected into a few core strategies. One common route begins with butylbenzene (B1677000) and introduces two bromine atoms. This approach relies on the principles of electrophilic aromatic substitution, where the existing butyl group directs the incoming electrophiles. A second major strategy involves starting with a di-substituted benzene, such as a brominated butylbenzene or a dibromobenzene, and then introducing the final substituent. These latter methods often employ organometallic chemistry, such as directed ortho-metalation or lithium-halogen exchange, to overcome the regioselectivity challenges inherent in standard electrophilic substitutions and to construct the target molecule with high precision.

Direct Bromination Approaches to Butyl-Substituted Aromatic Systems

A straightforward approach to synthesizing the target compound involves the direct bromination of a butyl-substituted benzene ring. These methods can be broadly categorized into electrophilic substitutions that modify the aromatic ring and radical-mediated reactions that affect the alkyl side-chain.

Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. khanacademy.org In this process, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich benzene ring, replacing a hydrogen atom. khanacademy.org The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂) to generate a potent electrophile. youtube.comyoutube.com

The butyl group is an alkyl group, which is known to be an activating substituent and an ortho, para-director. This means it increases the rate of electrophilic substitution compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to itself. However, the steric bulk of the butyl group, particularly a tert-butyl group, can significantly hinder the ortho positions, leading to a strong preference for substitution at the para position. researchgate.netresearchgate.net For 4-butylbenzene, the initial bromination would be expected to yield a mixture of 2-bromo-1-butylbenzene and 3-bromo-1-butylbenzene, but direct synthesis of 1,2-dibromo-4-butylbenzene from butylbenzene is complicated. A more controlled synthesis often starts with 4-tert-butylbenzene. The non-catalytic bromination of t-butylbenzene in 85% acetic acid, for example, yields 97.3% p-bromo-t-butylbenzene, demonstrating the strong directing effect to the para position. researchgate.net

Subsequent bromination of a monosubstituted bromo-butylbenzene would then be governed by the directing effects of both the alkyl and bromo substituents. The development of highly regioselective bromination methods, such as using N-bromosuccinimide (NBS) with silica (B1680970) gel or employing zeolites as catalysts, has been a focus of research to improve control over isomer distribution in these reactions. nih.gov

Table 1: Regioselectivity in the Bromination of tert-Butylbenzene

| Reaction Conditions | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) | Source |

|---|

This table illustrates the strong preference for para-substitution due to the directing and steric effects of the tert-butyl group.

Radical-mediated bromination offers a different pathway for functionalizing alkylbenzenes. This type of reaction, often employing N-bromosuccinimide (NBS) in the presence of light or a radical initiator, does not substitute hydrogens on the aromatic ring but instead selectively replaces hydrogens on the carbon atom directly attached to the ring (the benzylic position). youtube.comyoutube.com The selectivity arises from the exceptional stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. youtube.comlibretexts.org

This method is highly useful for synthesizing benzylic halides from alkylbenzenes. For example, reacting an alkylbenzene with NBS would lead to bromination on the alkyl side-chain. youtube.com However, this strategy is not a direct route to 1,2-Dibromo-4-butylbenzene, as it functionalizes the butyl group rather than the benzene ring itself. It is a key strategy in the broader context of alkylbenzene chemistry but leads to different constitutional isomers than those targeted here.

Sequential Functionalization of Halogenated Butylbenzenes

To achieve greater control over regiochemistry, multi-step sequential strategies are often employed. These methods involve the use of pre-existing halogen atoms to direct subsequent reactions, often through the formation of organometallic intermediates.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a substituent on the benzene ring, known as a directed metalation group (DMG), complexes with an organolithium reagent (e.g., n-butyllithium). wikipedia.orgorganic-chemistry.org This complexation facilitates the deprotonation of the nearest ortho-hydrogen by the strong base, creating a specific aryllithium intermediate. wikipedia.org This intermediate can then be trapped by an electrophile.

Halogens, including bromine, can serve as DMGs. nih.gov A plausible synthetic route to 1,2-Dibromo-4-butylbenzene using this method would start with 1-bromo-4-butylbenzene (B1268048). Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) could selectively deprotonate the position ortho to the bromine atom. nih.gov The resulting lithiated species can then be quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromotetrafluoroethane, to install the second bromine atom precisely at the 2-position, yielding the target molecule. The O-carbamate group is noted as one of the most powerful DMGs, often showing superior directing ability compared to other groups. nih.gov

Lithium-halogen exchange is another cornerstone of organometallic synthesis, providing a route to specific aryllithium compounds that may be inaccessible through direct deprotonation. ias.ac.in The reaction typically involves treating an aryl halide (usually a bromide or iodide) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. harvard.edu The reaction is often very fast, exchanging the halogen atom for a lithium atom. harvard.edu

This strategy can be applied to the synthesis of 1,2-Dibromo-4-butylbenzene. One could start with a dibromobenzene, such as 1,2-dibromobenzene (B107964), and perform a selective monolithium-halogen exchange. The resulting 2-bromophenyllithium could then be reacted with a butylating agent, such as butyl bromide, to introduce the alkyl chain. The regioselectivity of the initial exchange is crucial and can be influenced by substituents already present on the ring. researchgate.net In unsymmetrically substituted dihalobenzenes, bromine atoms positioned ortho to an existing functional group are often preferentially exchanged. researchgate.net Alternatively, a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can be used to achieve selective bromine-metal exchange, even on substrates with acidic protons, offering a practical method under non-cryogenic conditions. nih.gov

Transmetalation Strategies to Enhance Bromination Yields (e.g., Lithium-Zinc Exchange)

The direct ortho-lithiation followed by bromination of bromoarenes to produce 1,2-dibromoarenes often results in low yields, typically ranging from 13% to 62%. researchgate.netbeilstein-journals.org This is largely due to side reactions involving the highly reactive aryllithium intermediates. A significant improvement in the synthesis of 1,2-dibromoarenes has been achieved through a lithium-zinc transmetalation strategy. researchgate.netbeilstein-journals.org

This method involves the initial ortho-lithiation of a bromoarene to form the transient aryllithium species. This intermediate is then transmetalated with a zinc salt, typically zinc chloride (ZnCl₂), to form a more stable arylzinc species. researchgate.netbeilstein-journals.org Subsequent bromination of this organozinc intermediate leads to a dramatic increase in the yield of the desired 1,2-dibromoarene, with reported yields ranging from 68% to 95%. researchgate.netbeilstein-journals.orgcolab.ws The increased stability of the arylzinc compound minimizes the undesired side reactions that plague the direct bromination of the aryllithium precursor. researchgate.net

The use of organozincates, such as triorgano- (R₃ZnLi) or tetraorganozincates (R₄ZnLi₂), prepared by mixing a dialkylzinc with an organolithium reagent, has also been effective in halogen-zinc exchange reactions. mdpi.com These reagents can facilitate bromine-zinc exchanges on various substrates, including dibromoalkenes and dibromoalkanes. mdpi.com

| Method | Typical Yield Range | Key Reagents |

|---|---|---|

| Standard ortho-lithiation/bromination | 13-62% | Aryllithium intermediate, Bromine source |

| Lithium-Zinc Transmetalation/bromination | 68-95% | Aryllithium intermediate, ZnCl₂, Bromine source |

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced novel methods that offer advantages in terms of efficiency, selectivity, and environmental impact.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. acs.orgnih.gov Ball milling is a common technique where solid reactants are ground together, often in the absence of a solvent, leading to chemical transformations. youtube.com This method can enhance reactivity and selectivity and is particularly useful for reactions involving sparingly soluble substrates. researchgate.net

The mechanochemical approach has been applied to the halogenation of arenes. For instance, aryl bromides can be synthesized from arenes in a ball mill using potassium peroxomonosulfate (KHSO₅) as an oxidant and a sodium halide (NaX, where X = Br) as the halogen source. rsc.org This method often shows high regioselectivity, with a preference for para-substitution, and avoids side-chain oxidation of alkylated arenes. rsc.org Furthermore, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), have been used for the mechanochemical bromination of aryl rings containing electron-donating groups, yielding mono- or dibromo derivatives in high yields. nih.gov

While the direct mechanochemical synthesis of 1,2-dibromo-4-butylbenzene has not been explicitly detailed in the reviewed literature, the principles of mechanochemical bromination of arenes suggest its feasibility. The palladium-catalyzed Suzuki–Miyaura cross-coupling of liquid, unbiased dibromoarenes under mechanochemical conditions has been shown to selectively afford monoarylated products. acs.org This selectivity is attributed to the in situ crystallization of the monoarylated product, which has lower reactivity compared to the liquid starting material. acs.org

| Method | Reagents | Key Features |

|---|---|---|

| Oxidative Halogenation | Arene, KHSO₅, NaBr | Solvent-free, regioselective (p-substitution) |

| N-Halosuccinimide Bromination | Arene, N-Bromosuccinimide (NBS) | Can yield mono- or dibromo derivatives |

Aryl triflates can be effectively transformed into aryl bromides through a ruthenium-catalyzed process. acs.orgrsc.orgsemanticscholar.org This methodology provides an alternative to traditional methods and is particularly useful for substrates where other functional groups might not be compatible with harsher reagents. The reaction typically employs a ruthenium catalyst, such as [Cp*Ru(MeCN)₃]OTf, in the presence of a bromide source like lithium bromide (LiBr). acs.orgsemanticscholar.orgresearchgate.net

The transformation proceeds via an oxidative addition of the aryl triflate to a ruthenium(II) complex, forming an η¹-arylruthenium intermediate, which is then converted to the corresponding aryl bromide. acs.orgrsc.org The strong electron-donating nature of the Cp* ligand on the ruthenium catalyst enhances its catalytic activity by facilitating this oxidative addition step. rsc.orgresearchgate.net

The reaction conditions are generally mild, and the choice of solvent can significantly impact the yield, with 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF) being effective. rsc.org This method is applicable to a range of aryl triflates, including heteroaryl triflates. researchgate.net

| Component | Example | Function |

|---|---|---|

| Catalyst | [Cp*Ru(MeCN)₃]OTf | Facilitates oxidative addition |

| Bromide Source | LiBr, NaBr, Bu₄NBr | Provides bromide nucleophile |

| Solvent | DMI, NMP, DMF | Reaction medium, affects yield |

Reactivity Profiles and Mechanistic Investigations of 1,2 Dibromo 4 Butylbenzene Analogs

Halogen-Metal Exchange Reactions and Their Regioselectivity

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In the case of 1,2-dibromo-4-butylbenzene, the regioselectivity of this reaction is a critical consideration for synthetic applications.

Formation and Characterization of Aryllithium Intermediates

The treatment of 1,2-dibromo-4-butylbenzene with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can lead to the formation of aryllithium intermediates. The reaction involves the exchange of a bromine atom for a lithium atom. The solvent system plays a crucial role in the outcome of these reactions. For instance, the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi is significantly influenced by the solvent, with quantitative exchange to form (4-tert-butylphenyl)lithium observed in heptane (B126788) containing a small amount of THF. acs.org In contrast, using pure THF as a solvent can lead to significant coupling side products. acs.org

The stability and reactivity of the resulting aryllithium species are influenced by factors such as the position of the lithium atom relative to the remaining bromine and the butyl group. In dihaloarenes, the selective exchange of one halogen atom allows for subsequent functionalization. For instance, the reaction of 1,2-dibromobenzene (B107964) with t-BuLi in the presence of trimethylsilyltriflate at very low temperatures allows for a sequence of bromine-lithium exchange and derivatization. nih.gov Mechanistic studies have shown that for 1,2-dibromobenzene, a 1,2-dilithiobenzene intermediate is not formed in this one-step synthesis of 1,2-bis(trimethylsilyl)benzene. nih.gov Instead, a sequence of bromine-lithium exchange and subsequent derivatization reactions occurs. nih.gov

The characterization of these transient aryllithium intermediates is often achieved indirectly through trapping with electrophiles. For example, the reaction of 1-bromo-4-(trimethylsilyl)benzene, formed from the corresponding aryllithium, provides evidence for the initial lithiation step. dtic.mil

Derivatization Strategies via Aryllithium Species

Once formed, the aryllithium intermediates derived from 1,2-dibromo-4-butylbenzene can be trapped with a variety of electrophiles to introduce new functional groups. This strategy provides access to a wide range of substituted aromatic compounds.

For example, aryllithium reagents generated in situ from the corresponding aryl bromides by lithium-halogen exchange can be used in radical aryl migration reactions. nih.gov These boronate complexes react with C-radical precursors to yield 4-arylalkyl boronic esters. nih.gov The reaction tolerates various para-substituents on the aryl lithium reagent, including methyl, tert-butyl, and phenyl groups. nih.gov

Another derivatization strategy involves the reaction of the aryllithium species with silylating agents. The synthesis of 1,2-bis(trimethylsilyl)benzenes from 1,2-dibromobenzenes can be achieved using Rieke-Magnesium or an entrainment method, which in some cases provides better yields than traditional Grignard reagents. d-nb.info For 1,2-dibromo-4-tert-butylbenzene, the entrainment method resulted in quantitative consumption of the starting material at room temperature. d-nb.info

The table below summarizes the outcomes of different derivatization strategies for aryllithium species generated from bromoarenes.

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Bromo-4-tert-butylbenzene | 1. n-BuLi, THF/heptane; 2. H₂O | tert-Butylbenzene | >97% | acs.org |

| 1,2-Dibromobenzene | t-BuLi, Trimethylsilyltriflate | 1,2-Bis(trimethylsilyl)benzene | High Yield | nih.gov |

| Aryl bromides | 1. n-BuLi; 2. Boronate acceptor, CF₃I | 4-Arylalkyl boronic esters | 57-86% | nih.gov |

| 1,2-Dibromo-4-tert-butylbenzene | Mg, 1,2-C₂H₄Br₂, Me₃SiCl | 1,2-Bis(trimethylsilyl)-4-tert-butylbenzene | Quantitative consumption | d-nb.info |

Generation and Trapping of Aryne Intermediates from Ortho-Dibromobenzenes

Ortho-dibromobenzenes, including 1,2-dibromo-4-butylbenzene, are valuable precursors for the generation of highly reactive aryne intermediates. These species can be trapped in situ to form a variety of complex molecules.

The treatment of ortho-dihaloarenes with strong bases like n-BuLi can lead to the formation of an aryllithium intermediate, which then eliminates a lithium halide to generate the corresponding aryne. tcichemicals.com This aryne can then be trapped by a diene in a Diels-Alder reaction. uncw.edu The regioselectivity of the initial metal-halogen exchange and the subsequent elimination are key factors in determining the structure of the final product. uncw.edu

Synthetic Utility of Benzyne (B1209423) Cycloaddition Reactions

Benzyne cycloaddition reactions are a powerful tool for the construction of polycyclic aromatic systems. The aryne generated from 1,2-dibromo-4-butylbenzene can react with various trapping agents, such as furans or cyclopentadiene (B3395910) derivatives, to yield [4+2] cycloadducts. uncw.edunih.gov

For example, the reaction of an aryne generated from a dihalobenzene with a furan (B31954) derivative can produce substituted epoxyanthracenes. nih.gov The choice of the dihaloarene precursor can influence the efficiency and selectivity of the cycloaddition. In some cases, competitive generation of a second aryne from the initial cycloadduct can occur, leading to the formation of bis-cycloadducts. nih.gov This can sometimes be mitigated by using an excess of the starting dibromide. nih.gov

The development of one-pot procedures for successive [2+4] cycloadditions of arynes allows for the rapid construction of complex, unsymmetrical polycyclic frameworks. nih.gov

The following table presents examples of benzyne cycloaddition reactions.

| Aryne Precursor | Trapping Agent | Product | Yield | Reference |

| 1-Bromo-2-iodobenzene | 1,3-Diphenylisobenzofuran | Mono-cycloadduct | 78% | nih.gov |

| 5,6-Dibromo-1,3-diphenylisobenzofuran | Benzyne | Substituted epoxyanthracene | 72% | nih.gov |

| 1-(2,6-Dibromophenyl)-1H-pyrroles | Arynes | Dibenzo[d,k]ullazines | Good to excellent | researchgate.net |

Radical Chemistry of Butyl-Substituted Aryl Halides

Aryl halides, such as 1,2-dibromo-4-butylbenzene, can undergo reactions involving aryl radical intermediates. These radicals are versatile species that can participate in a variety of transformations.

Photoredox Catalysis in Aryl Radical Generation from Bromobenzenes

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating aryl radicals from aryl bromides. mpg.demdpi.com In this process, a photocatalyst, upon excitation by visible light, can induce the reduction of the aryl bromide to form an aryl radical. mdpi.com These radicals can then engage in subsequent reactions, such as C-N cross-couplings or hydrodehalogenation.

Dual photoredox/nickel catalysis has been successfully employed for C-N cross-coupling reactions of aryl bromides. mpg.de However, catalyst deactivation can be a significant issue, particularly with electron-rich aryl bromides like 1-bromo-4-tert-butylbenzene. chemrxiv.org Strategies to overcome this include wavelength-dependent reactivity control using heterogeneous photocatalysts or running reactions at high concentrations to favor the formation of nickel-amine complexes that suppress catalyst deactivation. chemrxiv.org

Radical hydrodehalogenation of aryl bromides can be achieved using systems like sodium hydride and 1,4-dioxane, initiated by 1,10-phenanthroline. nih.gov This method proceeds via a radical chain mechanism involving an electron transfer cycle. nih.gov

The table below highlights findings in the photoredox-catalyzed generation of aryl radicals from bromobenzenes.

| Substrate | Catalytic System | Reaction Type | Key Finding | Reference |

| Electron-poor aryl bromides | Dual photoredox/nickel | C-N cross-coupling | Good to excellent selectivity at 40°C | mpg.de |

| 1-Bromo-4-tert-butylbenzene | Dual carbon nitride/nickel | C-N cross-coupling | Wavelength-dependent reactivity control can prevent catalyst deactivation | chemrxiv.org |

| Aryl bromides | NaH, 1,4-dioxane, 1,10-phenanthroline | Hydrodehalogenation | Proceeds via a radical chain mechanism | nih.gov |

Inter- and Intramolecular Radical Additions

Aryl radicals generated from precursors like 1,2-dibromo-4-butylbenzene can participate in both inter- and intramolecular addition reactions. These reactions are fundamental in constructing complex molecular architectures.

In the realm of intermolecular reactions, aryl radicals can add to suitable acceptors. For instance, the radical generated from a 1,2-dibromobenzene derivative can add to an alkene. This process is a key step in radical relay cascades, where the initial radical addition is followed by other transformations. escholarship.org The efficiency of such additions is influenced by the stability of the radicals involved and the nature of the alkene acceptor. escholarship.org

Intramolecular radical additions are particularly powerful for the synthesis of cyclic compounds. The aryl radical generated at one position of the benzene (B151609) ring can add to an unsaturated side chain tethered to another part of the molecule. This cyclization is governed by factors such as the length and flexibility of the tether, which determine the feasibility of the radical reaching the unsaturated bond.

A notable example involves the radical chain halogenation of 4,5-dibromo-o-xylene to form 1,2-dibromo-4,5-bis(bromomethyl)benzene (B1624504). umich.edu This transformation proceeds via a radical mechanism where a bromine radical abstracts a benzylic hydrogen, followed by reaction with Br₂. umich.edumasterorganicchemistry.com The stability of the benzylic radical, which is enhanced by resonance with the aromatic ring, is a crucial factor in this reaction. masterorganicchemistry.com

Hydrogen Atom Transfer (HAT) Processes in Aryl Radical Chemistry

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. escholarship.org In the context of aryl radicals derived from compounds like 1,2-dibromo-4-butylbenzene, HAT processes can be either intermolecular or intramolecular.

Intermolecular HAT occurs when an aryl radical abstracts a hydrogen atom from another molecule. rsc.org The rate of this process is dependent on the bond dissociation energy (BDE) of the C-H bond being broken and the stability of the newly formed radical. sonar.ch For instance, aryl radicals can abstract hydrogen atoms from hydrocarbons, and the selectivity follows the order of C-H bond strength: tertiary > secondary > primary. govtpgcdatia.ac.in

Intramolecular HAT, often referred to as 1,5-HAT or 1,6-HAT, involves the transfer of a hydrogen atom from one part of a molecule to a radical center in another part of the same molecule. escholarship.org This process is highly dependent on the geometry of the transition state, with a six-membered ring transition state (1,5-HAT) being particularly favorable. mmcmodinagar.ac.in Such transfers can lead to the formation of a more stable radical, thereby driving the reaction forward. escholarship.org For example, a radical initially generated on the aromatic ring could undergo a HAT process to form a more stable benzylic radical on an alkyl side chain. escholarship.org

Recent advancements have highlighted the use of visible-light-mediated photocatalysis to generate radical species for HAT reactions under mild conditions. nih.govbeilstein-journals.org These methods offer a green and efficient alternative to traditional methods that often require high temperatures or harsh reagents. beilstein-journals.org

Nucleophilic Substitution and Other Aromatic Transformations

The bromine atoms in 1,2-dibromo-4-butylbenzene are susceptible to nucleophilic substitution, providing a versatile handle for further functionalization. smolecule.com The bulky tert-butyl group can sterically hinder the ortho positions, influencing the regioselectivity of these reactions. For example, in nucleophilic aromatic substitution (SNAr) reactions, a nucleophile can displace one of the bromine atoms. The rate of this reaction is influenced by the electronic nature of the substituents on the ring. uobasrah.edu.iq

Other important transformations of 1,2-dibromo-4-butylbenzene and its analogs include:

Cross-Coupling Reactions: These compounds are excellent substrates for various cross-coupling reactions, such as Suzuki and Sonogashira couplings. acs.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryls and other extended π-systems.

Lithiation: The bromine atoms can be exchanged with lithium using organolithium reagents like n-butyllithium or tert-butyllithium. researchgate.net The resulting aryllithium species are powerful nucleophiles that can react with a variety of electrophiles. The choice of solvent can significantly impact the outcome of these reactions. researchgate.net

Rosenmund-von Braun Reaction: This reaction is used to convert aryl halides to nitriles using copper(I) cyanide. For example, 1,2-dibromo-4,5-bis(bromomethyl)benzene can be converted to 1,2-bis(bromomethyl)-4,5-dicyanobenzene. umich.edusemanticscholar.org This dinitrile is a precursor for the synthesis of phthalocyanines. umich.edusemanticscholar.org

The following table summarizes some of the key reactions of 1,2-dibromo-4-butylbenzene analogs:

| Reaction Type | Reagents | Product Type | Ref. |

| Nucleophilic Substitution | Amines, Thiols | Substituted anilines, thioethers | smolecule.com |

| Cross-Coupling | Organoboron reagents, Terminal alkynes | Biaryls, Arylalkynes | acs.org |

| Lithiation | n-BuLi, t-BuLi | Aryllithium species | researchgate.net |

| Rosenmund-von Braun | CuCN | Dinitriles | umich.edusemanticscholar.org |

| Radical Bromination | NBS, light/heat | Benzylic bromides | masterorganicchemistry.com |

Catalytic Transformations Involving 1,2 Dibromo 4 Butylbenzene Derivatives

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective for forming carbon-carbon and carbon-heteroatom bonds, and they play a central role in the functionalization of aryl halides like 1,2-dibromo-4-butylbenzene.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. fishersci.co.ukorganic-chemistry.orgpreprints.org In the context of dihaloarenes such as 1,2-dibromo-4-butylbenzene, this reaction can be controlled to achieve either mono- or di-arylation, leading to the synthesis of asymmetrically or symmetrically substituted biaryls.

Research has shown that the reaction of dibromoarenes with arylboronic acids often yields a mixture of mono- and di-substituted products. mdpi.com The ratio of these products can be influenced by several factors, including the nature of the catalyst, the reaction conditions, and the reactivity of the substrates. mdpi.com Generally, the formation of the di-substituted product is kinetically favored because after the first coupling reaction, the newly formed mono-arylated product is in close proximity to the regenerated palladium(0) catalyst, promoting a second coupling. mdpi.com

However, selective mono-arylation can be achieved. For instance, in the case of 2,5-dibromo-3-hexylthiophene, selective mono-arylation has been reported. nih.gov For dibromobenzenes, achieving selective mono-arylation is more challenging but can be influenced by the choice of catalyst and reaction conditions. mdpi.com The reactivity order of dihalobenzenes in Suzuki-Miyaura coupling is typically para > meta > ortho. mdpi.com

The table below summarizes the general outcomes of Suzuki-Miyaura coupling with dibromoarenes.

Table 1: General Outcomes of Suzuki-Miyaura Coupling with Dibromoarenes

| Reactant | Coupling Partner | Catalyst System | Product(s) | Key Observation |

|---|---|---|---|---|

| Dibromoarene | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Mono- and Di-arylated products | Di-arylation is often the major product due to kinetic factors. mdpi.com |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 5-Aryl-2-bromo-3-hexylthiophene | Selective mono-arylation can be achieved. nih.gov |

| Dibromobenzenes (o, m, p) | Phenylboronic acid | Various Pd catalysts | Mono- and Di-phenylated benzenes | Product ratio depends on isomer and catalyst. mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting aryl halides with amines. libretexts.orgwikipedia.org This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in many pharmaceuticals and organic materials. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the arylamine and regenerate the catalyst. wikipedia.org

While specific studies on the Buchwald-Hartwig amination of 1,2-dibromo-4-butylbenzene are not extensively detailed in the provided search results, the reaction is broadly applicable to a wide range of aryl halides and amines. rsc.orgorganic-chemistry.org For instance, 1-bromo-4-butylbenzene (B1268048) has been successfully aminated with diphenylamine (B1679370) using a palladium catalyst system. rsc.org This suggests that 1,2-dibromo-4-butylbenzene would also be a viable substrate, potentially allowing for selective mono- or di-amination depending on the reaction conditions.

The choice of ligand is critical for the efficiency of the Buchwald-Hartwig reaction. rsc.org Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. rsc.org The reaction conditions, including the base and solvent, also play a significant role in the outcome and selectivity of the amination. libretexts.org

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Aryl Halide | Amine | Catalyst System (Ligand) | Product |

|---|---|---|---|

| Aryl Bromides | Diphenylamine | Pd(OAc)₂ / Ligand 2 | Triarylamine rsc.org |

| 1-Bromo-4-butylbenzene | Diphenylamine | Pd(OAc)₂ / Ligand 2 | N-(4-butylphenyl)-N,N-diphenylamine rsc.org |

| Aryl Chlorides | Diphenylamine | Pd(OAc)₂ / Ligand 2 | Triarylamine rsc.org |

| Aryl Tosylates | Various Amines | Pd₂(dba)₃ / Ligand 1 | Aryl Amines acs.org |

Palladium-catalyzed carbonylative transformations involve the incorporation of carbon monoxide (CO) into an organic molecule. Aminocarbonylation, a specific type of carbonylative coupling, involves the reaction of an aryl halide, an amine, and carbon monoxide to produce an amide. This reaction provides a direct route to valuable amide functional groups.

While direct examples involving 1,2-dibromo-4-butylbenzene were not found, the aminocarbonylation of various aryl halides is well-established. For instance, the palladium-catalyzed aminocarbonylation of aryl chlorides has been demonstrated to produce benzamides under a carbon monoxide atmosphere. wiley-vch.de Cobalt catalysts have also been shown to be effective for the aminocarbonylation of aryl halides, often promoted by visible light. semanticscholar.org This suggests that 1,2-dibromo-4-butylbenzene could be a suitable substrate for such transformations, potentially allowing for the synthesis of mono- or di-amido derivatives.

Table 3: Examples of Aminocarbonylation of Aryl Halides

| Aryl Halide | Amine | Catalyst | Product |

|---|---|---|---|

| Aryl Chlorides | Di-n-butyl-amine | Palladium Catalyst | N,N-dibutyl-benzamide derivatives wiley-vch.de |

| 1-Bromo-4-(tert-butyl)benzene | Piperidine | Cobalt Catalyst (Co₂(CO)₈) | (4-(tert-butyl)phenyl)(piperidin-1-yl)methanone semanticscholar.org |

| 4-Bromo-1,1'-biphenyl | Piperidine | Cobalt Catalyst (Co₂(CO)₈) | [1,1'-biphenyl]-4-yl(piperidin-1-yl)methanone semanticscholar.org |

First-Row Transition Metal Catalysis (e.g., Cobalt) for Aryl Halide Transformations

In recent years, there has been a growing interest in using first-row transition metals like cobalt as catalysts due to their abundance and lower cost compared to precious metals like palladium. sustech.edu.cn Cobalt catalysts have shown promise in a variety of transformations involving aryl halides, including cross-coupling and hydrogenation reactions. uchicago.edursc.org

Cobalt complexes have been successfully employed in Suzuki-Miyaura cross-coupling reactions, particularly for C(sp²)-C(sp³) bond formation. nih.gov These reactions often proceed through radical intermediates. nih.gov Furthermore, cobalt catalysts have been developed for the hydrogenation of olefins and alkynes under mild conditions. uchicago.edu Cobalt-catalyzed aminocarbonylation of aryl halides has also been achieved, offering an alternative to palladium-based systems. semanticscholar.org These findings suggest the potential for applying cobalt catalysis to transform 1,2-dibromo-4-butylbenzene into a range of functionalized products.

Table 4: Examples of Cobalt-Catalyzed Reactions

| Reaction Type | Substrate | Catalyst System | Product |

|---|---|---|---|

| C(sp²)-C(sp³) Suzuki-Miyaura Coupling | Alkyl bromides and (hetero)arylboronic esters | Cobalt(II) halides with phenoxy-imine ligands | Cross-coupled products nih.gov |

| Hydrogenation | Olefins | Dihydrazonopyrrole cobalt complexes | Alkanes uchicago.edu |

| Aminocarbonylation | (Hetero)aryl Halides | Co₂(CO)₈ | Amides semanticscholar.org |

| Asymmetric 1,4-Hydroboration | Enones | 8-OIQ cobalt complex | Chiral β,β-disubstituted ketones organic-chemistry.org |

Chemoselective Catalysis in Polyhalogenated Systems

Chemoselectivity is a significant challenge in the functionalization of polyhalogenated aromatic compounds like 1,2-dibromo-4-butylbenzene. The ability to selectively react at one halogen site while leaving the other intact is crucial for the synthesis of unsymmetrical derivatives. The different electronic and steric environments of the two bromine atoms in 1,2-dibromo-4-butylbenzene could potentially be exploited to achieve chemoselective transformations.

In palladium-catalyzed cross-coupling reactions of dihaloarenes, the relative reactivity of the halogen atoms often dictates the selectivity. For instance, in Suzuki-Miyaura reactions of dihalobenzenes, the position of the halogens (ortho, meta, para) influences the product distribution. mdpi.com In some cases, the formation of the disubstituted product is favored due to the proximity of the regenerated catalyst to the monosubstituted intermediate. mdpi.com However, by carefully choosing the catalyst and reaction conditions, including the use of specific ligands, it is possible to favor mono-substitution. researchgate.net For example, in the Suzuki-Miyaura coupling of 2,4-dibromopyridine, C2-arylation is typically observed due to the electronic properties of the heterocycle. researchgate.net

The hydrodehalogenation of polyhalogenated compounds also presents opportunities for chemoselectivity. The reactivity of different halogens can vary, allowing for the selective removal of one halogen over another. For example, in the reduction of p-chlorobromobenzene, the bromo group is more reactive than the chloro group. acs.org

Influence of Mechanochemical Conditions on Catalytic Selectivity

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, has emerged as a powerful and environmentally friendly alternative to traditional solution-based synthesis. victoria.ac.nz This technique can lead to different reactivity and selectivity profiles compared to solution-phase reactions.

In the context of palladium-catalyzed Suzuki-Miyaura cross-coupling of liquid dibromoarenes, mechanochemical conditions have been shown to selectively produce mono-arylated products. springerprofessional.deresearchgate.net This selectivity is attributed to the in-situ crystallization of the mono-arylated product. researchgate.net The solid, crystalline nature of the mono-arylated product reduces its diffusion and reactivity compared to the liquid starting material, thus preventing or slowing down the second coupling reaction. springerprofessional.deresearchgate.net This provides a novel strategy for achieving selective mono-functionalization of dihaloarenes, which can be challenging to achieve in solution. researchgate.net This approach could be particularly relevant for 1,2-dibromo-4-butylbenzene, which is a liquid at room temperature, to selectively introduce a single aryl group.

Table 5: Comparison of Solution-Based vs. Mechanochemical Suzuki-Miyaura Coupling of Dibromoarenes | Reaction Condition | Starting Material | Product(s) | Selectivity | Reference | |---|---|---|---|---| | Solution-based | Liquid Dibromoarene | Mixture of mono- and di-arylated products | Low selectivity for mono-arylation researchgate.net | | Mechanochemical (Ball Milling) | Liquid Dibromoarene | Predominantly mono-arylated product | High selectivity for mono-arylation springerprofessional.deresearchgate.net |

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Key Synthetic Building Block

Bromoarenes are recognized as important precursors for synthesizing a wide variety of target compounds through functionalization, particularly via cross-coupling reactions. researchgate.net They serve as crucial intermediates in the creation of numerous bioactive materials and natural products. researchgate.net

1,2-Dibromo-4-butylbenzene functions as a key starting material for building more intricate molecular architectures. The bromine atoms can be selectively replaced or used to form new carbon-carbon or carbon-heteroatom bonds. For instance, related compounds like 1-bromo-4-tert-butylbenzene (B1210543) are used in lithium-bromide exchange reactions and as precursors for synthesizing derivatives like 4-tert-butyl-phenylboronic acid. sigmaaldrich.comfishersci.no This highlights a common pathway where bromoarenes are converted into organometallic or boronic acid reagents, which are then used in subsequent coupling reactions to assemble complex molecules. This versatility makes such compounds valuable in medicinal chemistry and organic synthesis for developing new therapeutic agents and complex organic structures.

Phthalocyanines are large, aromatic macrocyclic compounds with significant applications as dyes, pigments, and catalysts. Their synthesis often begins with substituted phthalonitriles (dicyanobenzenes). There are established synthetic routes where dibromo-aromatic compounds are converted into their corresponding dicyanobenzene derivatives. umich.edu For example, a typical pathway involves the conversion of a dibromo-xylene derivative into a phthalonitrile (B49051) via the Rosenmund-von Braun reaction. umich.edu This nitrile compound is then used as the direct precursor for the cyclotetramerization reaction that forms the phthalocyanine (B1677752) macrocycle. umich.edunih.gov

The presence of a butyl group, as in 1,2-Dibromo-4-butylbenzene, is desirable for enhancing the solubility of the final phthalocyanine product in organic solvents, which is crucial for processing and application. nih.gov Therefore, 1,2-Dibromo-4-butylbenzene is a logical intermediate for producing 4-butylphthalonitrile, a necessary building block for soluble, substituted phthalocyanines. nih.gov

Utilization in Polymer and Plastic Development

The bifunctional nature of 1,2-Dibromo-4-butylbenzene, owing to its two bromine atoms, makes it a suitable monomer for the synthesis of advanced polymers.

Dibrominated aromatic compounds are employed as monomers in various polycondensation reactions to create high-performance polymers. A relevant example is the use of 1,4-dibromobenzene (B42075) in Grignard dehalogenating polycondensation to produce polyphenylene (PPP) oligomers. chemicalbook.com This type of reaction involves the formation of an organometallic intermediate that subsequently couples to form long polymer chains. The principles of such polycondensation reactions are applicable to isomers like 1,2-Dibromo-4-butylbenzene, allowing it to be incorporated into polymer backbones to impart specific properties.

The incorporation of brominated aromatic units like 1,2-Dibromo-4-butylbenzene into materials allows for the fine-tuning of their physical and chemical properties. Derivatives of closely related compounds are used to create materials with specific functions:

Electronic Materials: Bromo-aromatic compounds are precursors for materials used in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). pmarketresearch.com Their derivatives can function as electron-transport or hole-blocking layers, which are critical components in modern electronic devices. pmarketresearch.com

Flame Retardancy: Brominated compounds are well-known for their use as flame retardants. Derivatives of brominated butylbenzene (B1677000) can be incorporated into specialty polymers and epoxy resins to enhance their fire resistance, a crucial property for materials used in the aerospace, automotive, and construction industries. pmarketresearch.com

Contribution to the Synthesis of Specialty Chemicals

Beyond its role as a monomer or intermediate, 1,2-Dibromo-4-butylbenzene is a precursor for a range of specialty chemicals. These are compounds produced for specific, high-value applications. Its derivatives are found in sectors such as:

Agrochemicals: The core structure is used to synthesize active ingredients in fungicides, herbicides, and insecticides, which are vital for crop protection. pmarketresearch.com

Advanced Materials: As mentioned, it is a building block for synthesizing organic semiconductors like PCDTBT and PCPDTBT, which are used in organic photovoltaics and light-emitting diodes. ossila.com

Research Chemicals: The compound and its derivatives are used in academic and industrial research for catalytic studies, exploring new cross-coupling reactions, and developing novel materials. pmarketresearch.com

Interactive Data Tables

Table 1: Applications and Synthetic Products of Dibromo-Aromatic Compounds

| Precursor Type | Reaction Type | Product/Application | Key Property/Function |

|---|---|---|---|

| Dibromo-benzene derivative | Cross-Coupling Reactions | Complex Organic Molecules | Molecular Scaffolding researchgate.net |

| Dibromo-benzene derivative | Cyanation (e.g., Rosenmund-von Braun) | Dicyanobenzenes | Phthalocyanine Precursor umich.edu |

| Dibromo-benzene derivative | Polycondensation | High-Performance Polymers (e.g., Polyphenylene) | Polymer Backbone chemicalbook.com |

| Bromo-butylbenzene derivative | Various Synthetic Steps | OLED/LCD Materials | Electron-Transport Layers pmarketresearch.com |

| Bromo-butylbenzene derivative | Incorporation into Polymers | Flame-Retardant Resins | Fire Resistance pmarketresearch.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2-Dibromo-4-butylbenzene |

| 1,2-Dibromo-4,5-bis(bromomethyl)benzene (B1624504) |

| 1,2-Dibromo-4-tert-butylbenzene |

| 1,4-dibromobenzene |

| 1-bromo-4-tert-butylbenzene |

| 4,5-disubstituted phthalonitriles |

| 4-tert-butyl-phenylboronic acid |

| 4-tert-butylphthalonitrile |

| Dicyanobenzenes |

| Phthalocyanines |

| PCDTBT |

| PCPDTBT |

Advanced Spectroscopic Characterization and Computational Studies of 1,2 Dibromo 4 Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR and ¹³C NMR Spectral Interpretation for Butylbenzene (B1677000) Derivatives

The ¹H NMR spectrum of 1,2-Dibromo-4-butylbenzene is expected to show distinct signals for the butyl chain and the three aromatic protons. The butyl group protons will appear in the upfield region (δ 0.9-2.7 ppm), while the aromatic protons will be in the downfield region (δ 7.0-7.6 ppm).

Butyl Group: The terminal methyl (CH₃) group should appear as a triplet around δ 0.9. The two methylene (B1212753) (CH₂) groups will present as complex multiplets, with the methylene group adjacent to the aromatic ring (benzylic) appearing furthest downfield, typically around δ 2.6, due to deshielding by the ring current.

Aromatic Protons: The substitution pattern dictates the appearance of the aromatic signals. The proton at C3 (between the two bromine atoms) is expected to be a doublet. The proton at C5 will likely be a doublet of doublets, and the proton at C6 will be a doublet.

In the ¹³C NMR spectrum, the four carbons of the butyl chain will appear in the aliphatic region (δ 14-36 ppm). The six aromatic carbons will resonate in the range of δ 120-145 ppm. The carbons directly bonded to the bromine atoms (C1 and C2) will show characteristic signals, and their chemical shifts can be predicted based on additive rules for substituted benzenes. Data from related compounds like 1-bromo-4-butylbenzene (B1268048) and 1,4-dibromobenzene (B42075) can help in assigning these signals. chemicalbook.comspectrabase.com

Predicted ¹H and ¹³C NMR Data for 1,2-Dibromo-4-butylbenzene

This table presents predicted chemical shifts (δ) based on data from analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | ¹³C NMR | Assignment | Predicted δ (ppm) |

|---|---|---|---|---|---|---|

| Aromatic | H-3 | ~7.5 - 7.6 | d | Aromatic | C-1 | ~125 |

| Aromatic | H-5 | ~7.2 - 7.3 | dd | Aromatic | C-2 | ~128 |

| Aromatic | H-6 | ~7.4 - 7.5 | d | Aromatic | C-3 | ~134 |

| Butyl | -CH₂-Ar | ~2.6 | t | Aromatic | C-4 | ~142 |

| Butyl | -CH₂- | ~1.6 | m | Aromatic | C-5 | ~131 |

| Butyl | -CH₂- | ~1.3 | m | Aromatic | C-6 | ~129 |

| Butyl | -CH₃ | ~0.9 | t | Butyl | -CH₂-Ar | ~35 |

| Butyl | -CH₂- | ~33 | ||||

| Butyl | -CH₂- | ~22 |

Two-Dimensional NMR Techniques (e.g., COSY, ROESY, HETCOR) for Isomeric Differentiation

While 1D NMR provides essential data, 2D NMR techniques are invaluable for confirming assignments and differentiating between isomers.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene groups and between the methylene and methyl protons. Crucially, it would also reveal correlations between adjacent aromatic protons (H-5 and H-6), helping to confirm their relative positions.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY or NOESY spectrum reveals through-space proximity. For 1,2-Dibromo-4-butylbenzene, a key correlation would be observed between the benzylic protons of the butyl group and the H-3 and H-5 protons on the aromatic ring, confirming the C4 position of the alkyl substituent.

Vibrational Spectroscopy (Infrared and Raman) of Substituted Dibromobenzenes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are particularly useful for identifying functional groups and confirming substitution patterns on aromatic rings. mdpi.com For 1,2-Dibromo-4-butylbenzene, the spectra are dominated by vibrations of the trisubstituted benzene (B151609) ring and the butyl group.

Analysis of Aromatic Ring Vibrations and C-H Out-of-Plane Bending Modes

The vibrational spectrum of a substituted benzene is rich with information. Key diagnostic bands include:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. prgc.ac.in

Aliphatic C-H Stretch: Strong bands from the butyl group appearing just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Aromatic Ring Vibrations (C=C Stretch): These "skeletal" vibrations occur in the 1450-1600 cm⁻¹ region and are characteristic of the aromatic ring itself. ukessays.com For 1,2,4-trisubstituted benzenes, bands are expected near 1600 cm⁻¹ and 1475 cm⁻¹.

C-H Out-of-Plane (OOP) Bending: These are strong bands in the lower frequency region (650-1000 cm⁻¹) of the IR spectrum, and their positions are highly indicative of the substitution pattern on the benzene ring. researchgate.netspcmc.ac.in For a 1,2,4-trisubstituted ring, a strong absorption is typically observed in the 800-880 cm⁻¹ range.

Correlation of Spectral Signatures with Substitution Patterns (e.g., "Benzene Fingerprint" Region)

The region from approximately 650 cm⁻¹ to 1000 cm⁻¹ is often called the "benzene fingerprint" region because the C-H out-of-plane bending modes here provide a reliable indication of the substitution pattern. libretexts.org The pattern of bands arises from the interactions of the remaining C-H bonds on the ring.

For 1,2-Dibromo-4-butylbenzene (a 1,2,4-trisubstituted pattern), the key diagnostic feature is a strong absorption band expected between 800 cm⁻¹ and 880 cm⁻¹. This band corresponds to the out-of-plane bending of the two adjacent hydrogen atoms (at C5 and C6) and the isolated hydrogen atom (at C3). The presence and specific location of this band, in conjunction with other ring vibrations, strongly support the assigned isomeric structure over other possibilities like 1,3,5- or 1,2,3-trisubstitution. Studies on simpler dibromobenzenes have established the foundational analysis for interpreting these complex spectra. nih.govresearchgate.net

Expected Key Vibrational Modes for 1,2-Dibromo-4-butylbenzene

This table highlights the principal expected vibrational frequencies (cm⁻¹) for structural diagnosis.

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Typical Intensity (IR) | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak | Confirms aromatic C-H bonds. prgc.ac.in |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | From the n-butyl group. |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium-Variable | Characteristic of the benzene ring skeleton. ukessays.com |

| C-H In-Plane Bend | 1000 - 1300 | Medium-Weak | Less diagnostic than out-of-plane bends. spcmc.ac.in |

| C-H Out-of-Plane Bend | 800 - 880 | Strong | Diagnostic for 1,2,4-trisubstitution. libretexts.org |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through analysis of its fragmentation patterns, clues about its structure.

For 1,2-Dibromo-4-butylbenzene (C₁₀H₁₂Br₂), the molecular weight can be calculated. A key feature will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. For a molecule containing two bromine atoms, the molecular ion (M⁺) will appear as a characteristic triplet of peaks:

M: Contains two ⁷⁹Br isotopes.

M+2: Contains one ⁷⁹Br and one ⁸¹Br isotope.

M+4: Contains two ⁸¹Br isotopes.

The relative intensity of these M, M+2, and M+4 peaks will be approximately 1:2:1, which is a definitive signature for a dibrominated compound. nist.govnist.gov

The fragmentation of 1,2-Dibromo-4-butylbenzene under electron ionization (EI) is expected to be dominated by cleavages related to the butyl group. The most significant fragmentation pathway for n-butylbenzene is the loss of a propyl radical (•C₃H₇) via a McLafferty rearrangement or benzylic cleavage to form a highly stable tropylium-like ion. core.ac.uk This would result in a major fragment ion. Other fragmentations would include the loss of the entire butyl radical (•C₄H₉) and the sequential loss of the two bromine atoms.

Predicted Mass Spectrometry Data for 1,2-Dibromo-4-butylbenzene

Calculated for isotopes ¹²C, ¹H, ⁷⁹Br, and ⁸¹Br.

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 290 / 292 / 294 | [C₁₀H₁₂Br₂]⁺ (Molecular Ion) | Isotopic triplet with ~1:2:1 ratio, confirming two Br atoms. |

| 249 / 251 / 253 | [M - C₃H₇]⁺ | Loss of a propyl radical. Expected to be a major fragment. |

| 235 / 237 / 239 | [M - C₄H₉]⁺ | Loss of the butyl radical. |

| 211 / 213 | [M - Br]⁺ | Loss of one bromine atom from the molecular ion. |

| 155 | [C₁₀H₁₁]⁺ | Loss of both bromine atoms from the molecular ion. |

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn confirms its elemental composition. For 1,2-Dibromo-4-butylbenzene, with the chemical formula C₁₀H₁₂Br₂, the precise mass is a critical identifier. The presence of two bromine atoms, which have two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern in the mass spectrum.

The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, and ⁷⁹Br). For an isomer, 1,2-dibromo-4-tert-butylbenzene, the calculated monoisotopic mass is 289.93058 Da. nih.gov This value is fundamental for distinguishing it from other compounds that may have the same nominal mass but different elemental formulas.

Table 1: Precise Mass and Isotopic Information for 1,2-Dibromo-4-tert-butylbenzene (C₁₀H₁₂Br₂) An illustrative example for the butylbenzene isomer.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Br₂ | nih.gov |

| Monoisotopic Mass | 289.93058 Da | nih.gov |

| Average Molar Mass | 292.01 g/mol | nih.gov |

| [M]+ Peak (²x⁷⁹Br) | 289.93058 m/z | nih.gov |

| [M+2]+ Peak (⁷⁹Br⁸¹Br) | 291.92853 m/z | nih.gov |

| [M+4]+ Peak (²x⁸¹Br) | 293.92648 m/z | N/A |

This interactive table allows for sorting and filtering of the presented mass data.

Elucidation of Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) provides insight into the structure of a molecule by analyzing how it breaks apart. The fragmentation of 1,2-Dibromo-4-butylbenzene is governed by the stability of the resulting ions and neutral fragments, influenced by the benzene ring, the two bromine atoms, and the butyl group.

A primary fragmentation event for alkylbenzenes is benzylic cleavage. For a butylbenzene, this involves the loss of a propyl radical (•C₃H₇) to form the highly stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. core.ac.ukyoutube.com Another common fragmentation for molecules with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. For 1,2-dibromo-4-tert-butylbenzene, this would result in an ion at m/z 275/277/279. researchgate.net

The presence of bromine atoms introduces other key fragmentation pathways:

Loss of a Bromine Atom: Cleavage of a C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a significant peak corresponding to the [M-Br]⁺ ion.

Isotopic Signature: All bromine-containing fragments will exhibit the characteristic 1:1 isotopic pattern for one bromine atom or a 1:2:1 pattern for two bromine atoms, which is a powerful diagnostic tool. youtube.com

Table 2: Predicted Major Fragmentation Ions for 1,2-Dibromo-4-butylbenzene

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Source |

| 290/292/294 | [C₁₀H₁₂Br₂]⁺• | - | Molecular Ion (M⁺•) | youtube.com |

| 275/277 | [C₉H₉Br₂]⁺ | •CH₃ | Loss of methyl radical (characteristic of t-butyl) | researchgate.net |

| 211/213 | [C₁₀H₁₂Br]⁺ | •Br | Loss of a bromine radical | youtube.com |

| 170/172 | [C₄H₈Br₂]⁺• | C₆H₄ | Not specified | N/A |

| 132 | [C₄H₉Br]⁺• | C₆H₃Br | Not specified | N/A |

| 91 | [C₇H₇]⁺ | •C₃H₅Br₂ | Rearrangement to Tropylium ion | youtube.com |

| 57 | [C₄H₉]⁺ | C₆H₃Br₂ | Butyl cation (characteristic of t-butyl cleavage) | ucdavis.edu |

This interactive table outlines the key fragmentation products and their origins.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV light by 1,2-Dibromo-4-butylbenzene promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO), primarily involving the π-electrons of the aromatic ring.

Effects of Aromaticity and Substituent Electronic Properties on Absorption Maxima

The UV spectrum of benzene shows characteristic absorption bands arising from π → π* transitions. When substituents are added to the ring, they can alter the energy of these transitions and shift the absorption maxima (λmax).

Alkyl Group Effect: The butyl group is an alkyl substituent, which is weakly electron-donating through an inductive effect. This destabilizes the ground state more than the excited state, leading to a small bathochromic (red) shift, meaning absorption occurs at a longer wavelength compared to unsubstituted benzene.

For bromobenzene, the primary absorption band is observed around 210 nm, with a weaker, secondary band appearing near 260 nm. researchgate.net For 1,2-Dibromo-4-butylbenzene, the combined electron-donating character of the butyl group and the resonance effect of the two bromine atoms would be expected to shift these bands to even longer wavelengths. Both electron-donating and electron-withdrawing groups can cause a bathochromic shift. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding molecular structure, stability, and properties at the atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. By using functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-311++G**), researchers can calculate the lowest energy (optimized) geometry of 1,2-Dibromo-4-butylbenzene. rsc.orgnih.gov

These calculations yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is directly related to the energy required for electronic excitation, providing a theoretical basis for interpreting the UV-Vis spectrum. nih.gov

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab Initio Methods: These methods, such as Hartree-Fock (HF), solve the Schrödinger equation from first principles without empirical parameters. They can be computationally intensive but provide highly accurate results for conformational energies.

Semi-Empirical Methods: Methods like AM1 are less computationally demanding as they use parameters derived from experimental data. They are particularly useful for exploring the potential energy surface of larger molecules to identify stable conformers. researchgate.net

For alkylbenzenes, computational studies can map the potential energy as a function of the torsion angle between the alkyl chain and the plane of the benzene ring. rsc.orgresearchgate.net This analysis reveals the energy barriers to rotation and identifies the lowest-energy (most populated) conformations. rsc.org

Computational Modeling of Reaction Mechanisms and Transition States

Currently, there is a notable absence of specific, in-depth computational studies focused on the reaction mechanisms and transition states of 1,2-Dibromo-4-butylbenzene in publicly accessible scientific literature. While computational chemistry is a powerful tool for elucidating reaction pathways, determining activation energies, and characterizing the geometries of transition states, research has not yet been published that applies these methods to this particular compound.

The investigation of reaction mechanisms for compounds like 1,2-Dibromo-4-butylbenzene would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT). These studies would model potential reactions, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Through these computational models, researchers can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This process involves the precise calculation of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

A theoretical study would likely begin with the optimization of the ground state geometry of 1,2-Dibromo-4-butylbenzene and other reactants. Following this, various possible reaction coordinates would be explored to locate the transition state structures. A key outcome of such a study would be the calculation of the activation energy barrier, which is the energy difference between the reactants and the transition state. This value is critical for predicting the feasibility and rate of a reaction.

Furthermore, analysis of the vibrational frequencies of the calculated transition state structure is essential. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Although no specific data tables or detailed research findings can be presented for 1,2-Dibromo-4-butylbenzene at this time, the following table illustrates the kind of data that would be generated from such computational studies, using a hypothetical reaction as an example.

Table 1: Hypothetical Calculated Energy Profile for a Reaction of 1,2-Dibromo-4-butylbenzene

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (1,2-Dibromo-4-butylbenzene + Nucleophile) | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The development of computational models for the reaction mechanisms of 1,2-Dibromo-4-butylbenzene would provide valuable insights into its chemical reactivity. This knowledge could aid in the design of new synthetic routes and the prediction of potential reaction byproducts. Future research in this area would be a significant contribution to the understanding of the chemical behavior of substituted dibromobenzenes.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,2-Dibromo-4-butylbenzene in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Waste Disposal : Segregate halogenated organic waste and transfer it to licensed hazardous waste facilities. Do not dispose of via aqueous sinks .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Maintain a safety shower and eyewash station nearby .

Q. What synthetic routes are effective for preparing 1,2-Dibromo-4-butylbenzene?

- Methodological Answer :

- Electrophilic Bromination : Introduce bromine selectively via FeBr₃-catalyzed reactions. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) .

- Alkylation Strategies : Use Friedel-Crafts alkylation to attach the butyl group to dibromobenzene derivatives. Optimize Lewis acid catalysts (e.g., AlCl₃) and solvent polarity for yield improvement .

Q. How can researchers validate the purity and structure of 1,2-Dibromo-4-butylbenzene?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra in CDCl₃. Key peaks include aromatic protons (δ 7.2–7.5 ppm) and butyl chain signals (δ 0.9–1.6 ppm) .

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 292.01 (calculated for C₁₀H₁₂Br₂) and fragmentation patterns .

- Melting Point Analysis : Compare observed melting points (±2°C) with literature values to assess purity .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving 1,2-Dibromo-4-butylbenzene?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for bromine substitution at different positions. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .

- Molecular Electrostatic Potential Maps : Visualize electron-deficient regions to predict electrophilic attack sites .

Q. What strategies resolve contradictions in experimental reactivity data for 1,2-Dibromo-4-butylbenzene?

- Methodological Answer :

- Control Experiments : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., HPLC vs. GC-MS) to confirm product identity .

- Kinetic Studies : Measure reaction rates under varying temperatures to identify competing pathways .

Q. How can bioactivity assays evaluate 1,2-Dibromo-4-butylbenzene derivatives for pharmaceutical applications?

- Methodological Answer :

- In Vitro Toxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity. IC₅₀ values <50 µM suggest therapeutic potential .

- Enzyme Inhibition Studies : Test interactions with cytochrome P450 enzymes via fluorometric assays. Competitive inhibition profiles indicate metabolic stability .

Q. What methodologies assess the environmental persistence of 1,2-Dibromo-4-butylbenzene?

- Methodological Answer :

- OECD 301B Biodegradation Test : Monitor CO₂ evolution over 28 days to estimate biodegradability. Low mineralization (<20%) indicates environmental persistence .

- Log KOW Measurement : Determine octanol-water partition coefficients via shake-flask methods. Values >3.0 suggest bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.